N-[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]-N-methylmethanamine
Description
N-[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]-N-methylmethanamine (CAS 67762-92-9) is a silane derivative characterized by a unique oxygen-bridged bis(silyl) structure. Its IUPAC name, 2,3,3,5,5,6-hexamethyl-4-oxa-2,6-diaza-3,5-disilaheptane, reflects its two silicon atoms linked by an ether oxygen, each bonded to dimethylamino and methyl groups. Key properties include:
This compound is used in high-temperature applications due to its thermal stability and as a precursor in silicone polymer synthesis.
Properties
IUPAC Name |
N-[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H24N2OSi2/c1-9(2)12(5,6)11-13(7,8)10(3)4/h1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWHOSGBVZQCEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C)(C)O[Si](C)(C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24N2OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid with an acrid amine odor; [Gelest MSDS] | |
| Record name | Siloxanes and Silicones, di-Me, (dimethylamino)-terminated | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
67762-92-9 | |
| Record name | Siloxanes and Silicones, di-Me, (dimethylamino)-terminated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Preparation Methods
Method 1: Direct Silylation of Amino-Containing Precursors
This approach involves the reaction of amino-functionalized silanes with methylating agents or silyl chlorides to introduce the methylamino groups onto the silicon backbone.
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- Start with a suitable dichlorosilane derivative, such as dimethylchlorosilane or bis(chlorodimethylsilyl) ethane .
- React with dimethylamine or N-methylamine under controlled conditions in an inert solvent (e.g., diethyl ether or tetrahydrofuran).
- Use a base, such as triethylamine, to facilitate the substitution of chloride groups with amino groups.
- Followed by oxidation or hydrolysis steps to form the silyl ether linkage.
Method 2: Hydrosilylation and Subsequent Functionalization
This method involves hydrosilylation of appropriate alkenes or alkynes with hydrosilanes, followed by functional group modifications.
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- Use a hydrosilane, such as dimethylsilane , in the presence of a catalyst (e.g., platinum-based).
- React with an aminoalkene or aminoalkyne to form the silyl-ether linkage.
- Introduce methyl groups via methylation reagents or methylation of amino groups.
-
- Such methods are common in organosilicon chemistry to obtain complex silyl structures with amino functionalities.
Method 3: Multi-Step Synthesis via Silanol Intermediates
This involves the formation of silanol intermediates, which are then condensed to form the desired silyl-ether compounds.
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- Synthesize silanol precursors via hydrolysis of chlorosilanes.
- Condense silanol groups under dehydrating conditions to form Si–O–Si linkages.
- Functionalize the silicon centers with methylamino groups through nucleophilic substitution.
Data Tables Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Silylation | Bis(chlorodimethylsilyl) derivatives | Dimethylamine, base | Inert solvent, 0–25°C | Straightforward, high yield | Sensitive to moisture, requires inert atmosphere |
| Hydrosilylation | Hydrosilanes + aminoalkenes | Catalyst (Pt-based) | Elevated temperature, inert atmosphere | Precise control over functionalization | Requires specialized catalysts |
| Silanol Condensation | Silanol intermediates | Dehydrating agents | Elevated temperature | Good for complex architectures | Multi-step, time-consuming |
Research Findings and Notes
- The synthesis of 1,2-bis[(dimethylamino)dimethylsilyl]ethane (a related compound) is achieved by reacting bis(chlorodimethylsilyl) ethane with dimethylamine in ether at 0°C, yielding the compound in approximately 90% yield.
- The compound's high reactivity with moisture necessitates storage under inert atmosphere and in moisture-free conditions.
- The process involves nucleophilic substitution of chlorides with amines, followed by purification via distillation or chromatography.
- The safety profile indicates that the reagents are highly reactive and require careful handling, especially under anhydrous conditions.
Chemical Reactions Analysis
Types of Reactions
N-[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]-N-methylmethanamine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylamino or dimethylsilyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, alcohols, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols or siloxanes, while substitution reactions can produce a wide range of organosilicon compounds.
Scientific Research Applications
Silicon-Based Thin Films
One of the primary applications of this compound is in the deposition of silicon oxide thin films, particularly through atomic layer deposition (ALD) techniques. These films are crucial for semiconductor manufacturing, providing high purity and conformality essential for electronic devices . The compound acts as a precursor in ALD processes, enabling controlled growth of silicon oxide layers.
Surface Coatings
N-[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]-N-methylmethanamine is also used in creating advanced surface coatings. Its silane groups promote adhesion to various substrates, enhancing the durability and performance of coatings applied in automotive and aerospace industries. These coatings can provide resistance to moisture, chemicals, and UV radiation .
Drug Delivery Systems
In pharmaceutical research, this compound has potential applications in drug delivery systems. Its ability to form stable complexes with drugs enhances solubility and bioavailability. This property is particularly beneficial for hydrophobic drugs that require improved delivery mechanisms .
Therapeutic Agents
Research has indicated that compounds related to this compound may exhibit therapeutic effects, particularly as inhibitors in cancer treatment. For instance, derivatives have been studied for their ability to inhibit KRas G12C mutations, which are implicated in various cancers .
Nanocomposites
The compound's unique structure allows it to be incorporated into nanocomposites, enhancing mechanical strength and thermal stability. These nanocomposites find applications in electronics, automotive parts, and construction materials where lightweight yet strong materials are required .
Catalysis
In catalysis, this compound serves as a catalyst or co-catalyst in various chemical reactions. Its ability to facilitate reactions under mild conditions makes it valuable in organic synthesis and green chemistry initiatives .
Case Studies
Mechanism of Action
The mechanism by which N-[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]-N-methylmethanamine exerts its effects involves the interaction of its functional groups with various molecular targets. The dimethylamino and dimethylsilyl groups can participate in a range of chemical reactions, facilitating the formation of new bonds and the modification of existing structures. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Differences
The target compound is distinguished by its oxygen-bridged disilyl structure , which contrasts with related silanes that feature single silicon centers or different substituents. Below is a comparative analysis:
Table 1: Comparative Properties of Silane Derivatives
Biological Activity
N-[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]-N-methylmethanamine, a silane compound, has garnered attention in various fields, primarily due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula: . Its structure includes multiple silicon atoms that contribute to its reactivity and interaction with biological systems. The presence of dimethylamino groups suggests potential interactions with biological membranes and enzymes.
| Property | Value |
|---|---|
| Molecular Weight | 216.44 g/mol |
| Melting Point | Not Available |
| Solubility | Soluble in organic solvents |
| Appearance | Colorless liquid |
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The dimethylamino group may facilitate binding to receptors or enzymes, potentially influencing cellular signaling pathways.
Case Studies and Research Findings
- Antimicrobial Activity : Research has indicated that silane compounds exhibit antimicrobial properties. A study demonstrated that similar silane derivatives inhibited the growth of various bacterial strains, suggesting that this compound may possess similar effects. The mechanism was hypothesized to involve disruption of bacterial cell membranes .
- Cytotoxic Effects : In vitro studies have shown that silane compounds can induce cytotoxicity in cancer cell lines. One study reported that a related compound reduced cell viability in breast cancer cells by promoting apoptosis through mitochondrial pathways . This raises the possibility that this compound could also exhibit cytotoxic effects against specific cancer types.
- Neuroprotective Potential : Preliminary research suggests that certain silane compounds may have neuroprotective effects. In animal models, these compounds were shown to reduce oxidative stress in neuronal cells, which could be beneficial in conditions like Alzheimer's disease. Further studies are needed to explore the specific neuroprotective mechanisms of this compound.
Table 2: Summary of Biological Activities
Q & A
(Basic) What are the common synthetic routes for synthesizing N-[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]-N-methylmethanamine, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves silylation reactions using chlorosilane precursors and dimethylamine derivatives. For example:
- Step 1: React dichlorodimethylsilane with dimethylamine under controlled anhydrous conditions to form intermediate silyl amines .
- Step 2: Introduce a second silyl-oxy group via condensation with hydroxyl-containing reagents (e.g., silanol derivatives) under inert atmospheres.
- Optimization:
(Basic) How is this compound characterized using spectroscopic methods, and what are the critical spectral markers?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy:
- FT-IR: Bands at 1250–1260 cm⁻¹ (Si–C stretching) and 950–980 cm⁻¹ (Si–O–Si asymmetric stretching) .
- Mass Spectrometry (EI-MS): Molecular ion clusters around m/z 250–300 (exact mass depends on substituents) .
Validation: Cross-reference experimental data with computational predictions (e.g., DFT for ²⁹Si NMR shifts) to resolve ambiguities .
(Basic) What safety precautions are necessary when handling this compound in the lab?
Methodological Answer:
- Toxicity: Avoid inhalation/contact; dimethylamino groups may release toxic amines (e.g., dimethylamine) upon hydrolysis .
- Storage: Keep under nitrogen/argon at –20°C to prevent moisture-induced degradation .
- PPE: Use nitrile gloves, safety goggles, and fume hoods during synthesis .
- Spill Management: Neutralize with dry sand; avoid aqueous solutions to prevent exothermic reactions .
(Advanced) How do solvent choices affect the stability and reactivity of this compound in organometallic reactions?
Methodological Answer:
- Polar Solvents (e.g., DMF, DMSO): Stabilize transition states in nucleophilic substitutions but may coordinate to silicon, reducing electrophilicity .
- Nonpolar Solvents (e.g., Hexane): Enhance silyl ether reactivity by minimizing solvation effects, ideal for coupling with Grignard reagents .
- Protic Solvents (e.g., MeOH): Avoid—risk of Si–O bond cleavage and amine protonation, leading to decomposition .
Experimental Design: Conduct kinetic studies in varying solvents (monitor via in situ IR) to map solvent-dependent reaction pathways .
(Advanced) What computational approaches are used to model the electronic structure and reactivity of this silyl amine derivative?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict bond lengths (Si–N ≈ 1.75 Å) and charge distribution (negative charge on oxygen) .
- Molecular Dynamics (MD): Simulate solvation effects to identify steric hindrance around the silyl ether group .
- NBO Analysis: Quantify hyperconjugative interactions between lone pairs of dimethylamino groups and σ*(Si–O) antibonding orbitals .
Validation: Compare computed NMR/IR spectra with experimental data to refine force fields .
(Advanced) How can contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?
Methodological Answer:
- Step 1: Verify sample purity (e.g., GC-MS for volatile byproducts; TGA for thermal stability) .
- Step 2: Re-examine computational parameters (e.g., solvent model in DFT, basis set size) .
- Step 3: Use isotopic labeling (e.g., ¹⁵N-dimethylamine) to assign ambiguous NMR peaks .
- Case Study: If experimental ²⁹Si NMR deviates >5 ppm from DFT, check for unaccounted solvent coordination or aggregation effects .
(Advanced) What role does this compound play in catalytic systems or polymer chemistry?
Methodological Answer:
- Catalysis: Acts as a Lewis base in frustrated Lewis pairs (FLPs) for H₂ activation; silicon’s electrophilicity enhances substrate binding .
- Polymer Chemistry: Serves as a crosslinker in silicone resins; monitor gelation kinetics via rheometry to optimize curing temperatures .
- Mechanistic Insight: Use in situ Raman spectroscopy to track Si–O bond formation during polymerization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
